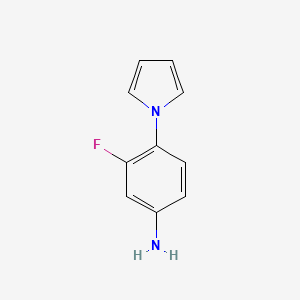

3-fluoro-4-(1H-pyrrol-1-yl)aniline

説明

Contextualization within Aniline (B41778) and Pyrrole (B145914) Chemical Spaces

Aniline and its derivatives are foundational building blocks in the chemical industry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. fishersci.com The introduction of a fluorine atom onto the aniline ring, as seen in 3-fluoro-4-(1H-pyrrol-1-yl)aniline, can profoundly influence the molecule's physicochemical properties, such as its acidity, basicity, and metabolic stability. ossila.com Fluorine's high electronegativity can modulate the electron density of the aromatic ring and the basicity of the amino group, which can be a critical factor in drug-receptor interactions.

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is another cornerstone of organic chemistry. The pyrrole ring is a key structural motif in numerous natural products and biologically active compounds, including heme, chlorophyll, and various alkaloids. Its fusion with an aniline structure, as in the target compound, generates a scaffold that combines the chemical characteristics of both parent molecules.

Significance as a Versatile Synthetic Intermediate and Molecular Scaffold

The true value of this compound lies in its potential as a versatile synthetic intermediate. The primary amino group of the aniline moiety provides a reactive handle for a wide range of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the elaboration of the core structure into more complex molecules with tailored properties.

Overview of Contemporary Research Trajectories and Academic Significance

While dedicated research solely focused on this compound is still emerging, the broader classes of fluorinated anilines and N-arylpyrroles are the subject of intense academic and industrial investigation. Research in this area is largely driven by the pursuit of new pharmaceuticals, particularly in the field of oncology.

A significant research trajectory for compounds of this nature is their use as building blocks for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecules that can inhibit specific kinases is a major focus of modern cancer therapy. The structural motifs present in this compound are found in numerous known kinase inhibitors, suggesting its potential as a precursor for novel drug candidates.

The academic significance of this and related compounds also lies in the exploration of new synthetic methodologies. The construction of the C-N bond between the aniline and pyrrole rings can be achieved through various modern synthetic methods, such as the Paal-Knorr synthesis or Buchwald-Hartwig amination. The application of these methods to fluorinated substrates like 3-fluoroaniline (B1664137) derivatives contributes to the expansion of the synthetic chemist's toolkit.

Structure

3D Structure

特性

分子式 |

C10H9FN2 |

|---|---|

分子量 |

176.19 g/mol |

IUPAC名 |

3-fluoro-4-pyrrol-1-ylaniline |

InChI |

InChI=1S/C10H9FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2 |

InChIキー |

HCNVFTPGKJFZPB-UHFFFAOYSA-N |

正規SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)N)F |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 4 1h Pyrrol 1 Yl Aniline

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic approaches to 3-fluoro-4-(1H-pyrrol-1-yl)aniline typically rely on robust, multi-step sequences that build the molecule by assembling the core components in a controlled manner.

Two primary multi-step pathways have been established for the synthesis of related substituted anilines and can be adapted for the target molecule. These routes are logical and rely on fundamental organic transformations.

Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This is one of the most common strategies, beginning with a readily available difluoronitrobenzene precursor. The sequence is as follows:

Nucleophilic Aromatic Substitution: The synthesis often commences with 1,2-difluoro-4-nitrobenzene. The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position. Reaction with pyrrole (B145914), typically deprotonated with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the more nucleophilic pyrrolide anion, results in the displacement of the fluoride (B91410) at C-4. This step yields the intermediate, 4-(1H-pyrrol-1-yl)-2-fluoro-1-nitrobenzene. The reaction is regioselective due to the powerful electron-withdrawing nature of the nitro group.

Nitro Group Reduction: The subsequent step involves the reduction of the nitro group to an amine. This transformation can be achieved using various methods, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com Alternatively, chemical reduction using reagents like iron powder in the presence of an acid source like ammonium (B1175870) chloride (NH₄Cl) or acetic acid is also effective and widely used in industrial settings for its cost-effectiveness. researchgate.net This final step yields the desired this compound.

Route B: Paal-Knorr Pyrrole Synthesis

An alternative established method involves the construction of the pyrrole ring onto a pre-functionalized aniline (B41778) derivative. The Paal-Knorr synthesis is a classic and efficient method for forming pyrroles. semanticscholar.org

Preparation of the Diamine: This route would begin with 3-fluoro-4-nitroaniline (B181641). The nitro group is first reduced to an amine to produce 3-fluoro-1,4-phenylenediamine.

Cyclocondensation: The resulting diamine is then reacted with a 1,4-dicarbonyl compound or its synthetic equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720) (which hydrolyzes in situ to succinaldehyde). The reaction is typically catalyzed by an acid. A key challenge in this route is the chemoselectivity, as there are two amino groups. However, the aniline nitrogen at C-4 is generally more nucleophilic than the one at C-1 (due to the electron-withdrawing inductive effect of the fluorine atom at the meta-position), which can favor the formation of the desired product.

Optimizing reaction parameters is crucial for maximizing yield, purity, and process efficiency. For the SNAr route, key optimizations include the choice of solvent (e.g., DMSO, DMF), base (e.g., K₂CO₃, Cs₂CO₃), and temperature. The reduction step can be optimized by selecting the appropriate catalyst and controlling hydrogen pressure and temperature to ensure complete conversion without side reactions. google.com

For the Paal-Knorr synthesis, the choice of acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) and the removal of water formed during the reaction can significantly improve the yield of the pyrrole. semanticscholar.org The use of microwave irradiation has also been shown to accelerate similar N-alkylation and cyclization reactions, reducing reaction times from hours to minutes. researchgate.net

Innovative Approaches in Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods, including advanced catalytic systems and the application of green chemistry principles.

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming the C-N bond between the aniline and pyrrole rings. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for C-N bond formation. The synthesis of this compound could be achieved by coupling pyrrole with a suitable haloaniline precursor, such as 4-bromo-3-fluoroaniline (B116652) or 4-iodo-3-fluoroaniline. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction, can also be employed to couple pyrrole with an aryl halide. While traditionally requiring harsh conditions, modern variations use ligands to facilitate the reaction at lower temperatures.

Suzuki-Miyaura Coupling: This approach involves coupling a pyrrole boronic acid or boronate ester with a haloaniline. acs.org For instance, reacting 1-(boronic acid pinacol (B44631) ester)-1H-pyrrole with 4-bromo-3-fluoroaniline under palladium catalysis would furnish the target compound. This method offers the advantage of using well-defined coupling partners, often with high functional group tolerance. acs.org

The table below summarizes potential catalytic systems for the cross-coupling approach.

| Catalytic System | Catalyst | Ligand | Base | Solvent | Typical Temp. (°C) | Reference Principle |

| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80-110 | nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80-100 | acs.org |

| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 110-130 | General Principle |

This table is illustrative and specific conditions would require experimental optimization.

Applying green chemistry principles aims to reduce the environmental impact of chemical processes.

Atom Economy: Multi-component reactions or catalytic cycles are favored over multi-step syntheses that use stoichiometric reagents, as they tend to have higher atom economy. Catalytic cross-coupling reactions are generally more atom-economical than the classical SNAr-reduction pathway.

Solvent-Free and Alternative Solvents: The Paal-Knorr reaction can sometimes be performed under solvent-free conditions, significantly reducing waste. semanticscholar.org The use of greener solvents like water or ethanol, where possible, is also a key consideration.

Energy Efficiency: Microwave-assisted synthesis can dramatically lower energy consumption by reducing reaction times. researchgate.net

One-Pot Processes: Consolidating multiple reaction steps into a single pot, known as a one-pot synthesis, minimizes waste from intermediate workups and purifications. rsc.org For example, a process where the SNAr reaction is immediately followed by the introduction of a reducing agent without isolating the nitro-intermediate could be developed.

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Achieving the correct isomer is paramount, and the choice of synthetic route inherently dictates the control over selectivity.

Chemoselectivity: This refers to reacting a specific functional group in the presence of others. A key chemoselective step is the reduction of the nitro group in the SNAr route without affecting the fluorine atom or the pyrrole ring. Modern catalytic systems are highly effective at this. In the Paal-Knorr route starting from 3-fluoro-1,4-phenylenediamine, achieving selective reaction at the more nucleophilic C-4 amino group over the C-1 amino group is a critical chemoselectivity challenge.

Regioselectivity: This is the control of the position of bond formation. The regioselectivity of the final product is precisely controlled by the synthetic strategy:

In the SNAr route , the substitution of fluoride occurs at the C-4 position, para to the strongly activating nitro group, ensuring the correct 4-(pyrrol-1-yl) arrangement. The fluorine remains at the 3-position as it started on the precursor 1,2-difluoro-4-nitrobenzene.

In the cross-coupling routes , the regiochemistry is explicitly defined by the substitution pattern of the starting haloaniline (e.g., 4-bromo-3-fluoroaniline).

In the Paal-Knorr synthesis , the pyrrole ring is constructed onto the nitrogen at the 4-position of a pre-made 3-fluoro-1,4-phenylenediamine, again fixing the regiochemistry.

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.

Reactivity and Mechanistic Investigations of 3 Fluoro 4 1h Pyrrol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aniline (B41778) Ring

The fluorinated aniline ring in 3-fluoro-4-(1H-pyrrol-1-yl)aniline is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The directing effects of the substituents—the activating amino group and the deactivating but ortho-, para-directing fluorine and pyrrole (B145914) groups—govern the regioselectivity of these reactions.

Halogenation, such as bromination and chlorination, can introduce additional halogen atoms onto the aniline ring. For instance, the bromination of similar fluoroaniline (B8554772) derivatives often proceeds with the aid of a quaternary ammonium (B1175870) halide, which can form a tribromide species in solution to facilitate the reaction. google.com The reaction of 4-fluoroaniline (B128567) with tetrabutylammonium (B224687) tribromide has been shown to yield 2-bromo-4-fluoroaniline. google.com While specific studies on the halogenation of this compound are not widely documented, the principles of electrophilic halogenation on substituted anilines suggest that substitution would likely occur at the positions ortho and para to the strongly activating amino group, moderated by the steric hindrance and electronic effects of the fluorine and pyrrole substituents.

Nitration of anilines is another key electrophilic aromatic substitution. The use of reagents like bismuth(III) nitrate (B79036) pentahydrate has been shown to be an effective and somewhat regioselective method for the nitration of anilines, often favoring the ortho position. researchgate.net For a related compound, 3-fluoro-4-morpholinoaniline, a synthetic precursor to the antibiotic linezolid, the synthetic route involves the nitration of a difluorobenzene derivative. researchgate.netnih.gov This suggests that nitration of this compound would likely proceed, with the position of nitration being influenced by the combined directing effects of the existing substituents.

Nucleophilic Reactivity and Derivatization of the Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions, allowing for a wide range of derivatizations. The nucleophilicity of anilines is well-established, though it is influenced by the electronic nature of the substituents on the aromatic ring. uni-muenchen.de

Acylation: The amine group can readily undergo acylation with acyl halides or anhydrides to form amides. This reaction is a common strategy to introduce various functional groups and build more complex molecular architectures.

Alkylation: Alkylation of the amine is another important transformation, leading to the formation of secondary or tertiary amines. These reactions typically involve the use of alkyl halides or other alkylating agents.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, providing access to a wide array of functionalities.

Reactivity Profiles of the Pyrrole Ring and Substituent Effects

The pyrrole ring, an electron-rich aromatic heterocycle, exhibits its own characteristic reactivity. wikipedia.org It is generally more reactive towards electrophiles than benzene (B151609). wikipedia.org

Electrophilic Substitution on the Pyrrole Ring: Pyrrole readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation, typically at the C2 position. wikipedia.org However, the presence of the substituted aniline ring at the N1 position of the pyrrole in this compound influences this reactivity. The electron-withdrawing nature of the N-aryl group can decrease the reactivity of the pyrrole ring towards electrophiles compared to unsubstituted pyrrole.

Cross-Coupling Reactions: The pyrrole ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. For example, Pd-catalyzed cross-coupling of 3-boronated pyrroles with aryl halides is a known method for constructing 3-arylpyrroles. acs.org

Kinetic and Thermodynamic Analyses of Key Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Kinetic Studies: The rates of reactions, such as electrophilic substitutions or nucleophilic attacks on the amine, are influenced by factors like temperature, concentration of reactants, and the presence of catalysts. For instance, studies on the nucleophilicity of various amines have provided quantitative data on their reaction rates with standard electrophiles. uni-muenchen.de Such data can be used to estimate the reactivity of the amine group in this compound.

Thermodynamic Analyses: Thermodynamic calculations can predict the feasibility and equilibrium position of a reaction. For example, thermodynamic analysis of the synthesis of 4,4'-methylenedianiline (B154101) from aniline and formaldehyde (B43269) revealed the reaction to be exothermic and spontaneous. researchgate.net Similar analyses for reactions of this compound would provide valuable insights into reaction spontaneity and equilibrium constants.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The mechanisms of the reactions of this compound can be investigated through a combination of experimental techniques and computational modeling.

Experimental Approaches: Mechanistic studies often involve identifying reaction intermediates and transition states. Techniques such as in-situ spectroscopy (NMR, IR) can be used to monitor the progress of a reaction and detect transient species. The synthesis of derivatives and the study of their reactivity can also provide clues about the reaction mechanism. For example, the synthesis of various halogenated phenylpyrroles has been used to explore the substrate scope of chlorinating enzymes. acs.org

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for studying reaction mechanisms. nih.gov They can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. nih.gov For instance, DFT studies on pyrazole (B372694) derivatives have been used to analyze their molecular structure, spectroscopic properties, and reactivity. nih.gov Similar computational studies on this compound could elucidate the regioselectivity of electrophilic substitution reactions and the conformational preferences of the molecule.

Below is a table summarizing some of the key reactions and potential products of this compound.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-3-fluoro-4-(1H-pyrrol-1-yl)aniline isomers |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-fluoro-4-(1H-pyrrol-1-yl)aniline isomers |

| Acylation | Acetyl chloride | N-(2-fluoro-4-(1H-pyrrol-1-yl)phenyl)acetamide |

| Diazotization | NaNO₂, HCl | 3-fluoro-4-(1H-pyrrol-1-yl)benzenediazonium chloride |

| Electrophilic Substitution on Pyrrole | N-Bromosuccinimide (NBS) | 3-fluoro-4-(bromo-1H-pyrrol-1-yl)aniline isomers |

Derivatives, Analogs, and Structural Modifications of 3 Fluoro 4 1h Pyrrol 1 Yl Aniline

Synthesis of Substituted 3-fluoro-4-(1H-pyrrol-1-yl)aniline Derivatives

The synthesis of derivatives from the parent compound, this compound, can be strategically approached by targeting its three main components: the aniline (B41778) aromatic ring, the pyrrole (B145914) heterocycle, and the primary amine group. The inherent reactivity of each site allows for regioselective modifications.

The parent compound is typically synthesized via the Paal-Knorr reaction, where 3-fluoro-4-nitroaniline (B181641) is first reduced to 1-fluoro-2,4-diaminobenzene, which is then condensed with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. wikipedia.orgalfa-chemistry.comorganic-chemistry.org An alternative and common route involves the nucleophilic aromatic substitution (SNAr) of 1,2-difluoro-4-nitrobenzene with pyrrole, followed by the catalytic reduction of the nitro group to the desired aniline. researchgate.netgoogle.com

The aniline ring is susceptible to electrophilic aromatic substitution. The positions for substitution are dictated by the directing effects of the existing substituents: the strongly activating ortho-, para-directing amino group; the ortho-, para-directing pyrrolyl group; and the deactivating but ortho-, para-directing fluoro group. Given the substitution pattern, the C5 position is the most activated and sterically accessible site for electrophiles.

| Reaction Type | Reagents | Typical Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) in DMF | 5-bromo-3-fluoro-4-(1H-pyrrol-1-yl)aniline | General Aniline Chemistry |

| Nitration | HNO₃ / H₂SO₄ (controlled) | 3-fluoro-5-nitro-4-(1H-pyrrol-1-yl)aniline | researchgate.net |

| Sulfonation | Fuming H₂SO₄ | 2-amino-6-fluoro-5-(1H-pyrrol-1-yl)benzene-1-sulfonic acid | General Aniline Chemistry |

This table is interactive. Click on the headers to sort.

The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, predominantly at the C2 and C5 positions, which are electronically equivalent in this case due to the N-substitution. researchgate.net

A recent advanced strategy for modifying the pyrrole ring involves a dearomative double chlorination to create highly reactive dichloro-substituted 2H-pyrroles. These intermediates can then react with various nucleophiles in a highly regioselective manner, allowing for the step-by-step introduction of up to three different functional groups onto the pyrrole core under mild, catalyst-free conditions. nih.gov

| Reaction Type | Reagents | Typical Product | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-(4-amino-2-fluorophenyl)-1H-pyrrole-2-carbaldehyde | researchgate.net |

| Friedel-Crafts Acylation | Acetic anhydride, BF₃·OEt₂ | 1-(1-(4-amino-2-fluorophenyl)-1H-pyrrol-2-yl)ethan-1-one | General Pyrrole Chemistry |

| Halogenation | Sulfuryl chloride (SO₂Cl₂) | 1-(4-amino-2-fluorophenyl)-2,5-dichloro-1H-pyrrole | General Pyrrole Chemistry |

| Sequential Nucleophilic Addition | 1. NCS 2. ROH 3. NuH (N, O, S) | Highly functionalized pyrrolinones | nih.gov |

This table is interactive. Explore the different modification strategies.

The primary amine is the most nucleophilic site and serves as a key handle for derivatization. These reactions are typically high-yielding and are fundamental in fields like medicinal chemistry for modulating properties such as solubility, polarity, and biological target engagement.

| Derivative Class | Reagents | General Structure | Reference |

| Amides | Acyl chloride (R-COCl) or Anhydride | R-CO-NH-Ar | acs.org |

| Sulfonamides | Sulfonyl chloride (R-SO₂Cl) | R-SO₂-NH-Ar | researchgate.net |

| Ureas | Isocyanate (R-NCO) | R-NH-CO-NH-Ar | General Amine Chemistry |

| Carbamates | Chloroformate (R-OCOCl) | R-O-CO-NH-Ar | General Amine Chemistry |

This table is interactive. Ar represents the 3-fluoro-4-(1H-pyrrol-1-yl)phenyl group.

Design and Synthesis of Complex Analogs (e.g., Fused Ring Systems, Macrocycles)

The bifunctional nature of this compound, possessing both a reactive aniline and a pyrrole ring, makes it a valuable precursor for constructing complex polycyclic systems. Fused rings can be formed through intramolecular cyclization reactions that engage different parts of the molecule.

For instance, intramolecular cyclization strategies can lead to the formation of novel heterocyclic cores. One potential pathway could involve the functionalization of the pyrrole C2 position with a suitable electrophile, followed by cyclization onto the aniline nitrogen, or vice-versa. The synthesis of fused-ring systems often relies on cycloaddition reactions or transition-metal-catalyzed cross-coupling and annulation sequences. rsc.org For example, derivatives can be designed to undergo intramolecular Diels-Alder reactions or 1,3-dipolar cycloadditions to build complex, three-dimensional structures. nih.govthieme.de The synthesis of extensive polycyclic π-systems has been demonstrated through efficient borylation reactions that form multiple B–N covalent and coordinate bonds in a single step, locking the structure into a rigid, coplanar conformation. acs.org

Structure-Property Relationship Studies in Derivative Series (Focus on Electronic and Conformational Aspects)

The properties of derivatives of this compound are profoundly influenced by the nature and position of substituents. Key aspects for structure-property relationship (SPR) studies include the electronic effects of substituents and the conformational preferences of the molecule.

Electronic Aspects: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the aniline nitrogen, making it less basic than its non-fluorinated counterpart. This fluorination also impacts the electron density of the entire aromatic system. Substituents on either the aniline or pyrrole ring can further tune the electronic properties. Electron-withdrawing groups (EWGs) will generally lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), while electron-donating groups (EDGs) will raise them. These changes in electronic distribution are critical for applications in materials science and for modulating interactions with biological targets. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. While specific experimental data for 3-fluoro-4-(1H-pyrrol-1-yl)aniline is not widely published, the expected ¹H and ¹³C NMR spectral features can be inferred from data on analogous structures, such as fluoroanilines and pyrrole-substituted aromatics. chemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the aniline (B41778) and pyrrole (B145914) rings, as well as the amine protons. The fluorine atom will induce characteristic splitting patterns in the signals of adjacent protons. The protons on the pyrrole ring typically appear as triplets. ipb.pt The chemical shifts (δ) are influenced by the electronic environment of each proton. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts. The signals for the pyrrole ring carbons are also expected in a distinct region of the spectrum. researchgate.net

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. sdsu.eduyoutube.com

COSY would reveal the coupling relationships between adjacent protons within the aniline and pyrrole rings.

HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC would identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the pyrrole ring and the aniline moiety.

Solid-State NMR: While solution-state NMR provides information about the molecule's average conformation, solid-state NMR could be employed to study the specific conformation and packing of this compound in its crystalline form. This technique is particularly useful for analyzing polymorphism and intermolecular interactions in the solid state.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| Aniline Ring CH | 6.5 - 7.5 | 110 - 150 | COSY with adjacent aromatic protons; HSQC to corresponding carbon; HMBC to other ring carbons and pyrrole carbon |

| Pyrrole Ring CH | 6.0 - 7.5 | 100 - 125 | COSY with other pyrrole protons; HSQC to corresponding carbon; HMBC to aniline ring carbons |

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry techniques are vital for determining the exact molecular formula and for gaining insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₀H₉FN₂), the expected exact mass of the protonated molecule [M+H]⁺ is 177.0823. rsc.org High-resolution instruments like Orbitrap or FT-ICR MS can achieve mass accuracies in the low ppm range. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure and the strength of its chemical bonds. nih.govresearchgate.net Characteristic fragmentation pathways for related pyrrole-containing compounds have been studied, which can help in interpreting the MS/MS spectrum of the title compound. researchgate.netlifesciencesite.com

Interactive Data Table: Mass Spectrometry Data

| Technique | Information Provided | Expected Value for C₁₀H₉FN₂ |

|---|---|---|

| HRMS (ESI+) | Exact mass of [M+H]⁺ | 177.0823 |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular structure and conformation. core.ac.ukesisresearch.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the rings (1400-1600 cm⁻¹), and the C-N and C-F stretching vibrations. researchgate.net The position and shape of the N-H bands can also provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. encyclopedia.pub Aromatic ring vibrations are often strong in the Raman spectrum. The technique is particularly useful for studying symmetric vibrations and can be used to analyze the compound in aqueous solutions.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on:

Bond lengths and angles.

The planarity of the pyrrole and aniline rings.

The dihedral angle between the two rings, defining the molecule's conformation in the solid state.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

While no specific crystal structure for this compound is available in the searched literature, data from related structures can provide insights into the expected molecular geometry. researchgate.netnih.gov

Advanced Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral derivatives of this compound were to be synthesized (for example, through substitution at a prochiral center or the introduction of a chiral auxiliary), advanced chiroptical spectroscopy techniques would be essential for their characterization. These techniques include:

Circular Dichroism (CD) Spectroscopy: To determine the enantiomeric excess and study the conformation of chiral molecules in solution.

Optical Rotatory Dispersion (ORD) Spectroscopy: To measure the change in optical rotation with wavelength, which can be used to determine the absolute configuration.

Theoretical and Computational Chemistry Studies on 3 Fluoro 4 1h Pyrrol 1 Yl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and localization of these orbitals are crucial indicators of a molecule's nucleophilic and electrophilic nature.

For 3-fluoro-4-(1H-pyrrol-1-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and pyrrole (B145914) rings, particularly the nitrogen atoms and the carbon atoms at the ortho and para positions relative to the amino group. The lone pair of electrons on the aniline nitrogen and the π-system of the pyrrole ring would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, with potential contributions from the anti-bonding orbitals associated with the C-F and C-N bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Aniline and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.14 | -0.11 | 5.03 |

| 4-Fluoroaniline (B128567) | -5.22 | -0.25 | 4.97 |

| 1-Phenylpyrrole | -5.45 | -0.32 | 5.13 |

Note: These values are representative and would be calculated specifically for this compound in a dedicated computational study.

Electrostatic Potential (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. walisongo.ac.id

In this compound, the most negative electrostatic potential (red regions) is anticipated to be located around the nitrogen atom of the amino group and the fluorine atom, due to their high electronegativity. The π-faces of the pyrrole and benzene (B151609) rings would also exhibit negative potential. Regions of positive potential (blue regions) would likely be found around the hydrogen atoms of the amino group. researchgate.netwikimedia.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Reactivity Indices and Fukui Functions

Reactivity indices derived from DFT, such as chemical hardness, softness, and the Fukui function, provide a quantitative measure of chemical reactivity. nih.gov The Fukui function, in particular, identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.com

The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (addition of an electron)

ƒ-(r) for electrophilic attack (removal of an electron)

ƒ0(r) for radical attack

For this compound, the sites with a high ƒ-(r) value would be the most reactive towards electrophiles, likely corresponding to the nitrogen of the amino group and specific carbons on the aromatic rings. Conversely, atoms with a high ƒ+(r) value would be the preferred sites for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. The relative orientation of the pyrrole and fluorophenyl rings in this compound is a key conformational feature. Due to steric hindrance between the ortho hydrogens of the two rings, a non-planar conformation is expected to be the most stable. Computational studies on N-aryl pyrroles have shown that the energy barrier to rotation around the C-N bond can be significant. rsc.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, exploring its conformational landscape and interactions with its environment (e.g., a solvent). researchgate.networldscientific.com An MD simulation would reveal the accessible rotational and vibrational states of this compound at a given temperature, offering insights into its flexibility and the time-averaged properties of the molecule. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a routine application of DFT. escholarship.orgresearchgate.netnih.gov For this compound, calculated chemical shifts would be highly sensitive to the electronic environment of each nucleus. The fluorine substituent is expected to significantly influence the 13C chemical shifts of the adjacent carbon atoms and the 1H shifts of nearby protons. Comparing the calculated shifts with experimental data can confirm the molecular structure. Scaling factors are often used to improve the accuracy of predicted chemical shifts. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate the frequencies and intensities of these vibrations. dtic.milacs.orgyoutube.com For this compound, characteristic vibrational frequencies would include the N-H stretching and bending modes of the aniline moiety, the C-F stretching frequency, and the various C-H and C-C stretching and bending modes of the aromatic rings. youtube.com Theoretical calculations can help in the assignment of complex experimental spectra.

Table 2: Representative Calculated Vibrational Frequencies for Aniline Functional Groups

| Vibrational Mode | Typical Frequency Range (cm-1) |

| N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 |

| N-H Scissoring | 1640 - 1560 |

| Aromatic C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1400 - 1000 |

Note: These are general ranges and would be precisely calculated for the specific molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for the determination of reaction mechanisms and the calculation of activation energies, which govern the reaction rate. nih.govresearchgate.netnih.gov

For this compound, potential reactions of interest could include electrophilic aromatic substitution on the aniline or pyrrole ring, or reactions involving the amino group. For instance, in an electrophilic substitution reaction, computational modeling could determine whether the incoming electrophile preferentially attacks the aniline or pyrrole ring and at which position (ortho, meta, or para to the existing substituents). By locating the transition state structure and calculating its energy, the activation barrier for each possible reaction pathway can be determined, providing a theoretical prediction of the reaction's outcome.

Applications of 3 Fluoro 4 1h Pyrrol 1 Yl Aniline in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

The structure of 3-fluoro-4-(1H-pyrrol-1-yl)aniline makes it a valuable intermediate in organic synthesis. The presence of a primary amine group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. The fluorine atom and the pyrrole (B145914) ring also impart specific electronic and steric properties that can be exploited in the design of new compounds.

One of the primary methods for the synthesis of N-substituted pyrroles, such as the pyrrole moiety in the title compound, is the Clauson-Kaas reaction. beilstein-journals.orgarkat-usa.orgbeilstein-journals.org This reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. Another common method is the Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine. ias.ac.inresearchgate.netacs.orgrgmcet.edu.in For the synthesis of this compound, 3-fluoro-4-nitroaniline (B181641) would first be reacted with a suitable 1,4-dicarbonyl precursor, followed by the reduction of the nitro group to an amine.

A general procedure for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves a two-step process. rsc.org First, a substituted 2-nitroaniline (B44862) is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid under reflux. The resulting nitro-substituted pyrrole is then reduced to the corresponding amine using iron powder and ammonium (B1175870) chloride in water. rsc.org This general methodology can be adapted for the synthesis of this compound.

Table 1: General Synthetic Routes to N-Arylpyrroles

| Reaction Name | Reactants | General Conditions |

| Clauson-Kaas Reaction | Primary Amine, 2,5-Dialkoxytetrahydrofuran | Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), often with heating. beilstein-journals.orgarkat-usa.orgbeilstein-journals.orgnih.gov |

| Paal-Knorr Reaction | Primary Amine, 1,4-Dicarbonyl Compound | Typically requires an acid catalyst and heating. ias.ac.inresearchgate.netacs.orgrgmcet.edu.in |

The resulting this compound, with its reactive amine group, can then be used as a building block for a variety of more complex organic molecules, including pharmaceuticals, agrochemicals, and functional dyes.

Incorporation into Polymer Architectures and Macromolecular Systems

The bifunctional nature of this compound, possessing both a polymerizable pyrrole ring and a reactive aniline (B41778) moiety, makes it a promising monomer for the synthesis of novel polymers. Both polypyrrole and polyaniline are well-known conducting polymers, and their combination in a copolymer structure can lead to materials with tailored properties. rsc.orgtheseus.fi

The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical methods. researchgate.net The resulting polymers, known as polyanilines (PANIs), have interesting electrical and optical properties. researchgate.net Similarly, polypyrroles are another class of conducting polymers with good environmental stability. rsc.org

The incorporation of this compound into a polymer backbone would be expected to influence the properties of the resulting material in several ways:

Solubility: The presence of the N-aryl group can enhance the solubility of the polymer in common organic solvents, which is often a challenge with unsubstituted polypyrrole.

Electronic Properties: The fluorine atom, being highly electronegative, can influence the electronic properties of the polymer, such as its conductivity and redox potentials. The addition of fluorine atoms to an aromatic ring can stabilize the ring and increase resistance to addition reactions. nih.govacs.org

Morphology: The substituent on the aniline ring can affect the morphology of the resulting polymer, which in turn influences its properties. researchgate.net

Table 2: Expected Influence of Substituents on Polymer Properties

| Substituent | Expected Effect on Polymer Properties |

| N-Aryl Group | Increased solubility in organic solvents. |

| Fluorine Atom | Modification of electronic properties (e.g., conductivity, redox potentials); increased thermal stability. nih.govacs.org |

| Pyrrole Ring | Introduction of a polymerizable unit; contribution to the overall electronic and structural properties of the polymer. |

The synthesis of polymers from N-arylpyrrole-functionalized monomers has been demonstrated, where the extent of incorporation of the functional group depends on the nucleophilicity of the parent aniline. acs.org

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry, a subfield of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule.

Potential in Organic Electronics and Optoelectronic Materials

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic semiconductors, organic light-emitting diodes (OLEDs), and sensors. Conducting polymers, including polypyrrole and polyaniline, are key components in this field.

Recent research has highlighted the potential of N-substituted pyrroles, synthesized from biomass-derived feedstocks, in organic electronics. nih.govacs.orgresearchgate.netdiva-portal.org These studies demonstrate the feasibility of depositing thin films of the corresponding polymers onto electrodes through in situ electropolymerization. nih.govacs.orgresearchgate.netdiva-portal.org The resulting polymer films exhibit distinct redox activity, which is a crucial property for applications in sensors and energy storage devices. diva-portal.org

The electropolymerization of N-substituted pyrroles provides a direct route to forming thin, uniform polymer films on conductive substrates, which is a key requirement for the fabrication of electronic devices. The electronic properties of these polymers can be tuned by varying the substituent on the pyrrole nitrogen. The presence of the fluoro-aniline moiety in this compound is expected to modulate the electronic properties of the resulting polymer, potentially leading to materials with desirable characteristics for organic electronic applications. For instance, poly(9-vinylcarbazole) (PVK), a related N-substituted aromatic polymer, is known for its high photoconductivity and is used in electrostatic dry-copying machines. chemicalbook.com The structural and electronic properties of poly[N-(2-cyanoalkyl)pyrrole]s have also been investigated, showing that the electronic properties are influenced by the conformation of the polymer chain and the presence of secondary oxidative processes. nih.gov Electrochemical synthesis is seen as an alternative strategy to thermal chemical synthesis of conjugated polymers, often overcoming issues of low yield and by-product contamination. rsc.org

Future Research Directions and Emerging Trends

Development of Next-Generation Synthetic Strategies for Functionalized Analogs

The core structure of 3-fluoro-4-(1H-pyrrol-1-yl)aniline offers a versatile scaffold for the creation of a diverse library of functionalized analogs. Future synthetic efforts are expected to move beyond traditional methods, focusing on the development of more efficient, selective, and sustainable strategies. This includes the exploration of novel catalytic systems, such as those based on transition metals, to facilitate the introduction of a wide array of substituents onto both the aniline (B41778) and pyrrole (B145914) rings. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design

Exploration of Self-Assembly and Nanoscale Architectures

The ability of molecules to self-assemble into well-defined nanoscale structures is a powerful tool for the bottom-up fabrication of functional materials. The pyrrole moiety within this compound provides a handle for directing self-assembly processes through hydrogen bonding and π-π stacking interactions. rsc.orgacs.org Future research will likely focus on controlling the self-assembly of this molecule and its derivatives to create novel nanomaterials with tailored architectures and properties. rsc.orgacs.org

This could involve the design of functionalized analogs that can form specific supramolecular structures, such as nanofibers, nanotubes, or vesicles. These organized assemblies could find applications in areas such as organic electronics, sensing, and drug delivery. The electrochemical polymerization of pyrrole-containing self-assembled monolayers is another promising avenue for creating ultrathin, ordered polymer films with potential uses in electronic devices and biosensors. acs.org Advanced techniques like X-ray linear dichroic orientation tomography could be employed to map the internal organization of these materials at the nanoscale, providing crucial insights into their structure-property relationships. sciencedaily.com

Advanced In Situ Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes and controlling product outcomes. Advanced in situ spectroscopic techniques offer a powerful means to monitor chemical reactions in real-time, providing valuable information about reaction intermediates, kinetics, and the influence of reaction conditions. youtube.com

For the synthesis and modification of this compound, techniques such as in situ NMR and EPR spectroscopy can be used to track the formation and transformation of key species throughout the course of a reaction. acs.org This allows for a more detailed understanding of the underlying mechanistic pathways, which can inform the rational design of improved synthetic protocols. youtube.com The development of specialized reactor cells and flow systems compatible with various spectroscopic methods will be crucial for enabling these in situ studies under a wide range of reaction conditions. youtube.com This real-time feedback can be particularly valuable for optimizing complex multi-step syntheses and for scaling up reactions from the laboratory to industrial production.

Q & A

Basic: What are the most reliable synthetic routes for 3-fluoro-4-(1H-pyrrol-1-yl)aniline, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via coupling reactions. A common method involves reacting 3-fluoro-4-nitroaniline with pyrrole under reducing conditions (e.g., Pd/C with H₂) to yield the amine . Another approach uses Ullmann-type coupling: reacting 4-iodoaniline with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF, yielding 50% product . Optimization strategies include:

- Temperature control : Maintaining 80–110°C for efficient coupling.

- Catalyst selection : CuI for Ullmann coupling or Pd-based catalysts for nitro-group reduction.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Purification via recrystallization or column chromatography is critical for isolating high-purity product .

Basic: How can the structure of this compound be characterized experimentally?

Answer:

Key characterization methods include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 191.08 (C₁₀H₈FN₃) confirms the molecular formula .

- X-ray crystallography : Resolves spatial arrangement of the fluorine and pyrrole substituents, critical for confirming regioselectivity .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound?

Answer:

The compound exhibits antimicrobial activity (e.g., MIC = 2 µg/mL against Staphylococcus aureus) due to:

- Lipophilicity enhancement : Fluorine increases membrane permeability, enabling interaction with bacterial targets .

- Electron-withdrawing effects : The fluorine atom polarizes the aromatic ring, stabilizing interactions with enzymes (e.g., dihydrofolate reductase) .

- Comparative SAR : Chlorine or methyl substitutions reduce activity, highlighting fluorine’s unique role in disrupting bacterial cell walls .

Experimental validation includes time-kill assays and TEM imaging to visualize membrane disruption .

Advanced: How can computational methods guide the design of derivatives with improved bioactivity?

Answer:

- Docking studies : Identify binding modes with targets (e.g., c-Met kinase). For example, the pyrrole ring occupies hydrophobic pockets, while fluorine forms halogen bonds .

- QSAR models : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory constants (e.g., IC₅₀). Fluorine’s van der Waals radius optimizes steric fit in enzyme active sites .

- MD simulations : Assess stability of ligand-protein complexes over time, guiding modifications to the pyrrole or aniline moieties .

Advanced: How should researchers address contradictions in biological activity data between structurally similar derivatives?

Answer:

Contradictions often arise from:

- Substituent electronic effects : Fluorine (σₚ = 0.06) vs. chlorine (σₚ = 0.23) alters resonance stabilization in the aromatic system, impacting target binding .

- Experimental variability : Standardize MIC assays (e.g., broth microdilution per CLSI guidelines) to minimize discrepancies .

- Solubility differences : Use logP measurements (e.g., HPLC-derived) to account for bioavailability variations .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Hazard Statements: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How does the stability of this compound under varying pH and temperature conditions affect experimental outcomes?

Answer:

- pH stability : Degrades in strong acids (pH < 2) via protonation of the amine group. Stable in neutral/basic conditions (pH 7–10) .

- Thermal stability : Decomposes above 200°C (TGA data). Store at 2–8°C for long-term stability .

- Light sensitivity : UV-Vis studies show photodegradation under UV light; use amber glassware for storage .

Advanced: What strategies optimize the compound’s application in materials science (e.g., conductive polymers)?

Answer:

- Electropolymerization : The pyrrole moiety enables incorporation into polythiophene or polyaniline matrices, enhancing conductivity .

- Functionalization : Introduce ethoxy or methoxy groups (via nucleophilic substitution) to tune solubility for thin-film deposition .

- Characterization : Cyclic voltammetry (redox peaks at +0.5 V to +1.2 V) and SEM to assess polymer morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。